molecular formula C9H12O B14450345 6-Ethylidenebicyclo[2.2.1]heptan-2-one CAS No. 79657-43-5

6-Ethylidenebicyclo[2.2.1]heptan-2-one

Cat. No.: B14450345
CAS No.: 79657-43-5
M. Wt: 136.19 g/mol
InChI Key: QPNGSDLLMRPLQR-UHFFFAOYSA-N
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Description

6-Ethylidenebicyclo[221]heptan-2-one is a bicyclic compound with a unique structure that includes a seven-membered ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethylidenebicyclo[2.2.1]heptan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as cyclopentadiene and ethylidene compounds.

    Cycloaddition Reaction: A Diels-Alder reaction is employed to form the bicyclic structure. This reaction involves the cycloaddition of cyclopentadiene with an ethylidene derivative under controlled conditions.

    Oxidation: The resulting bicyclic compound is then subjected to oxidation to introduce the ketone functionality at the 2-position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Ethylidenebicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylidene group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.

Major Products

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Ethylidenebicyclo[2.2.1]heptan-2-one has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Material Science: It is used in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Ethylidenebicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of various biochemical pathways, contributing to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptan-2-one: A similar compound with a different substituent at the 6-position.

    7,7-Dimethylbicyclo[2.2.1]heptan-2-one: Another bicyclic compound with methyl groups at the 7-position.

Uniqueness

6-Ethylidenebicyclo[2.2.1]heptan-2-one is unique due to the presence of the ethylidene group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

79657-43-5

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

6-ethylidenebicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C9H12O/c1-2-7-3-6-4-8(7)9(10)5-6/h2,6,8H,3-5H2,1H3

InChI Key

QPNGSDLLMRPLQR-UHFFFAOYSA-N

Canonical SMILES

CC=C1CC2CC1C(=O)C2

Origin of Product

United States

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